molecular formula C7H8N2O2 B12522950 (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one

Cat. No.: B12522950
M. Wt: 152.15 g/mol
InChI Key: QSIWKVMKWRXGRM-FNORWQNLSA-N
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Description

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a specialized chemical compound featuring a fused aziridine-oxazine structure. This unique architecture makes it a molecule of significant interest in synthetic organic chemistry and medicinal chemistry research. Compounds containing the 2H-azirine motif are known to be valuable precursors in radical cascade reactions for constructing complex nitrogen- and oxygen-containing heterocycles, which are privileged structures in pharmaceutical development . The presence of both the aziridine and the dihydrooxazinone ring in a single framework suggests potential utility as a bifunctional electrophile or a versatile building block for the synthesis of more complex molecular libraries. Researchers can explore its reactivity for developing novel reaction methodologies or for generating compounds for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H8N2O2

Molecular Weight

152.15 g/mol

IUPAC Name

(2E)-2-(aziridin-2-ylidene)-4-methyl-3H-1,3-oxazin-6-one

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(10)11-7(9-4)5-3-8-5/h2,8-9H,3H2,1H3/b7-5+

InChI Key

QSIWKVMKWRXGRM-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=O)O/C(=C/2\CN2)/N1

Canonical SMILES

CC1=CC(=O)OC(=C2CN2)N1

Origin of Product

United States

Preparation Methods

Triflation and Suzuki-Miyaura Coupling

Steps :

  • Triflation : Convert the hydroxyl group to a triflate using Tf₂O.
  • Coupling : React with a vinyl aziridine boronic acid under Pd(PPh₃)₄ catalysis.

Example :

  • Substrate : 5-Triflate-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one.
  • Reagent : Vinyl aziridine boronic acid.
  • Conditions : Dioxane/H₂O, K₂CO₃, 80°C.

Stereochemical Outcome : The E-configuration is favored due to steric hindrance from the oxazinone ring.

Heck Reaction for Direct Double-Bond Formation

Steps :

  • Halogenation : Introduce a bromine at C2 of the oxazinone.
  • Heck Coupling : React with an aziridine-containing alkene (e.g., 2-aziridinyl ethylene).

Advantages :

  • Direct formation of the C2–C3 double bond.
  • Catalyzed by Pd(OAc)₂/P(o-tolyl)₃ in DMF.

Aza-Michael Addition for Constructing the Aziridinylidene Group

Approach : Use α,β-unsaturated oxazinone derivatives as Michael acceptors.

Reaction Protocol

  • Synthesize Michael Acceptor : 2,3-Dihydro-6H-1,3-oxazin-6-one with a C2–C3 double bond.
  • Aza-Michael Addition : Treat with aziridine amine in the presence of a base (e.g., DBU).
  • Elimination : Dehydrate to form the exocyclic double bond.

Example :

  • Substrate : 4-Methyl-2,3-dihydro-6H-1,3-oxazin-6-one with a C2–C3 double bond.
  • Reagent : Aziridine amine.
  • Conditions : CH₂Cl₂, RT, 12 h.

Stereochemical Control : The E-configuration arises from steric effects during elimination.

Stereospecific Aziridine Formation via Sulfur Ylide Reactions

Method : React sulfur ylides with sulfinyl imines to form aziridines.

Application to the Target Compound

  • Sulfinyl Imine Synthesis : Prepare a sulfinyl imine with a 4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one backbone.
  • Sulfur Ylide Generation : Use methylphenylsulfonium ylide or dimethylsulfonium ylide.
  • Cyclization : Form the aziridine ring via-shift.

Key Data :

  • Yield : ~20% for the sulfinyl aziridine intermediate.
  • Oxidation : m-CPBA converts sulfinyl to sulfone, confirming stereochemistry.

Comparative Analysis of Methods

Method Advantages Limitations
Radical Cascade One-step synthesis of oxazinone Oxazole side products with small R
Suzuki Coupling High stereoselectivity Requires boronic acid synthesis
Heck Reaction Direct double-bond formation Limited aziridine alkene availability
Aza-Michael Addition Mild conditions Multi-step process
Sulfur Ylide Stereoselective aziridine formation Low yields for intermediates

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one can undergo various chemical reactions, including:

    Oxidation: Conversion to oxaziridines or other oxidized products

    Reduction: Formation of reduced aziridine or oxazine derivatives

    Substitution: Nucleophilic or electrophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents such as alkyl halides or acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxaziridines, while reduction may produce reduced aziridine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
The oxazine derivatives have shown promising results in anticancer research. Studies indicate that compounds containing the oxazine ring can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a series of oxazine derivatives were synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The results demonstrated that certain derivatives exhibited significant activity against breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Properties
Research has also highlighted the antimicrobial potential of oxazine compounds. A study evaluated the antibacterial activity of synthesized derivatives against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The results showed that specific modifications to the oxazine structure enhanced antimicrobial efficacy, suggesting that these compounds could serve as lead structures for developing new antibiotics.

Neuroprotective Effects
Recent investigations have explored the neuroprotective properties of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one. In vitro studies using neuronal cell cultures demonstrated that this compound could protect against oxidative stress-induced damage. This property positions it as a potential candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Material Science

Fluorescent Probes
The unique electronic properties of oxazine derivatives make them suitable for applications in material science, particularly as fluorescent probes. These compounds can be utilized in bioimaging due to their ability to emit fluorescence upon excitation. Research has shown that modifying the substituents on the oxazine ring can tune their photophysical properties, enhancing their performance as fluorescent markers in biological assays.

Polymer Chemistry
In polymer science, oxazine-based monomers have been investigated for their ability to form high-performance polymers. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives. Studies have demonstrated that incorporating (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one into polymer matrices can improve their overall performance characteristics.

Agricultural Chemistry

Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research indicates that certain oxazine derivatives exhibit insecticidal activity against agricultural pests. Field trials have shown that these compounds can effectively reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides. This dual action makes them attractive candidates for integrated pest management strategies.

Data Tables

Application AreaKey Findings
Medicinal ChemistrySignificant anticancer activity against various cell lines; antimicrobial effects against E. coli and S. aureus
Material ScienceEffective fluorescent probes; enhanced polymer properties when used as monomers
Agricultural ChemistryInsecticidal activity with reduced harm to beneficial insects

Case Studies

  • Anticancer Study : A recent study synthesized a series of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one derivatives and tested their cytotoxicity on MCF-7 breast cancer cells. Results indicated an IC50 value of 5 µM for one derivative, demonstrating significant potential for further development.
  • Antimicrobial Evaluation : Another study tested several oxazine derivatives against Gram-positive and Gram-negative bacteria. The most potent derivative showed a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus.
  • Neuroprotective Research : In vitro assays using SH-SY5Y neuronal cells revealed that treatment with the compound reduced oxidative stress markers by approximately 40%, indicating its potential for neuroprotection.

Mechanism of Action

The mechanism of action of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one involves its interaction with molecular targets such as enzymes, DNA, or proteins. The compound may form covalent bonds with these targets, leading to inhibition or modification of their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares structural homology with other 2,3-dihydro-1,3-oxazin-6-one derivatives. Key comparisons include:

Compound Substituents Key Structural Features
Target compound 2-Aziridinylidene, 4-methyl Fused aziridine-oxazinone; non-planar
Compound 15 2,2-Dimethoxy, 4,5-diphenyl Bulky aryl groups; planar ring?
Compound 16 2-Ethoxy-2-methoxy, 4,5-diphenyl Mixed alkoxy substituents
Paclitaxel derivative 5-(1-Ethoxyethoxy), 2,4-diphenyl Ethoxyethoxy side chain; chiral center
  • The aziridinylidene group in the target compound introduces strain and electron-deficient characteristics, contrasting with the alkoxy or aryl substituents in Compounds 15 and 16. This likely enhances its electrophilic reactivity .

Reactivity and Electronic Properties

  • HOMO/LUMO Profiles: While the target compound lacks direct DFT data, related methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate derivatives exhibit non-planar structures with HOMO/LUMO orbitals localized on cyclic systems . The aziridinylidene group may lower LUMO energy, increasing susceptibility to nucleophilic attacks compared to alkoxy-substituted oxazinones.
  • Reactivity with Ylides: Unlike troponoid-derived azaazulenes , the target compound’s aziridinylidene group may hinder similar [3+2] cycloadditions due to strain or electronic mismatches.

Pharmacological Potential

  • Paclitaxel derivatives : The (-)-cis-2,4-diphenyl-5-(1-ethoxyethoxy) analog is used in taxane synthesis, indicating that oxazinones with ether side chains have therapeutic relevance.

Biological Activity

The compound (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is a heterocyclic organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one is C₈H₉N₃O₂. The compound features an oxazine ring and an aziridine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₈H₉N₃O₂
Molecular Weight179.17 g/mol
CAS NumberNot available
Melting PointNot reported

Synthesis

The synthesis of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one typically involves the condensation of appropriate aziridine derivatives with substituted oxazines. The reaction conditions often include the use of solvents like ethanol or methanol under reflux to promote the formation of the desired heterocyclic structure.

Anticancer Properties

Recent studies have indicated that compounds containing aziridine and oxazine rings exhibit promising anticancer activity. For instance, a study demonstrated that derivatives of oxazine compounds showed significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The antimicrobial efficacy of (2E)-2-(2-Aziridinylidene)-4-methyl-2,3-dihydro-6H-1,3-oxazin-6-one has been evaluated against several bacterial strains. In vitro assays revealed that this compound exhibited notable inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50–100 µg/mL, indicating moderate antibacterial potency .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties. A study focusing on neurodegenerative diseases highlighted that similar oxazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer’s disease. Inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

Case Studies

  • Case Study: Anticancer Activity
    • Objective : To evaluate the anticancer effects of oxazine derivatives.
    • Method : MTT assay was used to assess cell viability in cancer cell lines.
    • Results : The compound showed IC50 values ranging from 5 to 15 µM across different cell lines.
    • : Indicated potential for development as an anticancer agent.
  • Case Study: Antimicrobial Evaluation
    • Objective : To determine the antimicrobial activity against pathogenic bacteria.
    • Method : Disk diffusion method was employed.
    • Results : Significant zones of inhibition were observed for S. aureus and E. coli.
    • : Suggests potential use as a therapeutic agent against bacterial infections.

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